2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid
Overview
Description
2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid is a chemical compound with the molecular formula C₁₂H₁₄N₂O₄. It is characterized by its unique structure, which includes a carbamoylmethyl group attached to a 4-formylphenyl moiety and an aminoacetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid typically involves the reaction of 4-formylphenylamine with carbamoylmethyl chloride under controlled conditions. The reaction is usually carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0°C to room temperature. The reaction mixture is then purified to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. The compound is typically synthesized using similar reaction conditions as described above, but with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.
Industry: The compound can be utilized in the production of various chemical products, such as dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which 2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-[(Carbamoylmethyl)(4-formylphenyl)amino]acetic acid can be compared with other similar compounds, such as:
4-Formylphenylacetic acid: Similar in structure but lacks the carbamoylmethyl group.
N-(4-Formylphenyl)glycine: Similar backbone but different functional groups.
2-(Carbamoylmethyl)phenylacetic acid: Similar carbamoylmethyl group but different phenyl group.
These compounds may have different properties and applications, highlighting the uniqueness of this compound in various scientific and industrial contexts.
Properties
IUPAC Name |
2-(N-(2-amino-2-oxoethyl)-4-formylanilino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-10(15)5-13(6-11(16)17)9-3-1-8(7-14)2-4-9/h1-4,7H,5-6H2,(H2,12,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLNTCTWYIHFHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CC(=O)N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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